![molecular formula C30H34N4O B4652218 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4652218.png)
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline
Overview
Description
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as A-381393 and is a potent and selective antagonist of the dopamine D4 receptor.
Mechanism of Action
The mechanism of action of 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline involves the inhibition of the dopamine D4 receptor. This receptor is involved in the regulation of dopamine release in the brain, which is important for the regulation of mood, motivation, and reward. By inhibiting this receptor, this compound may have potential applications in the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline has potent and selective binding affinity for the dopamine D4 receptor. This compound has been shown to inhibit the binding of dopamine to this receptor, which may result in the regulation of dopamine release in the brain. This compound has also been shown to have potential applications in the treatment of addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline is its potent and selective binding affinity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is that it may have potential side effects on other dopamine receptors and may not be selective for the dopamine D4 receptor alone.
Future Directions
There are several future directions for the study of 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline. One of the major areas of research is in the development of more selective and potent dopamine D4 receptor antagonists. This may lead to the development of new treatments for addiction and other psychiatric disorders. Another area of research is in the study of the role of the dopamine D4 receptor in various physiological and pathological conditions. This may lead to a better understanding of the mechanisms underlying these conditions and the development of new treatments. Finally, the development of new methods for the synthesis of this compound may lead to a more efficient and cost-effective production of this compound for scientific research purposes.
Scientific Research Applications
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline has been studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of neuroscience. This compound has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, motivation, and reward. Studies have also shown that this compound may have potential applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(8-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O/c1-20-3-2-4-25-26(16-27(32-28(20)25)24-5-7-31-8-6-24)29(35)33-9-11-34(12-10-33)30-17-21-13-22(18-30)15-23(14-21)19-30/h2-8,16,21-23H,9-15,17-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWAAIXIZMVRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[8-Methyl-2-(pyridin-4-yl)quinolin-4-yl][4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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